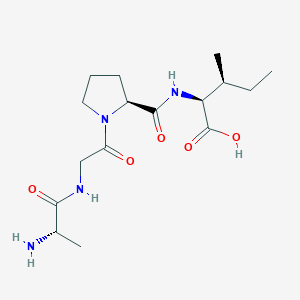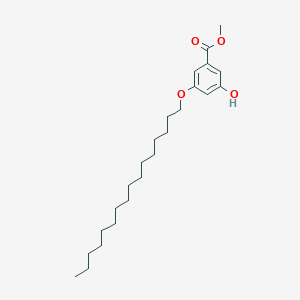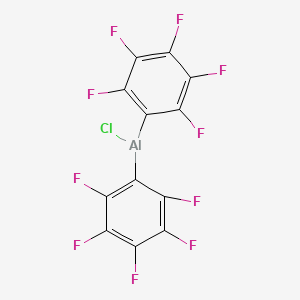
Aluminum, chlorobis(pentafluorophenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aluminum, chlorobis(pentafluorophenyl)-: is a chemical compound known for its unique properties and applications in various fields It is characterized by the presence of aluminum and two pentafluorophenyl groups attached to a chlorine atom
Métodos De Preparación
The synthesis of aluminum, chlorobis(pentafluorophenyl)- typically involves the reaction of aluminum trichloride with pentafluorophenyl compounds under controlled conditions. One common method includes the use of aluminum trichloride and pentafluorophenyl lithium in an anhydrous solvent, such as diethyl ether, at low temperatures. The reaction proceeds with the formation of the desired product, which can be purified through recrystallization or other purification techniques.
Análisis De Reacciones Químicas
Aluminum, chlorobis(pentafluorophenyl)- undergoes various chemical reactions, including:
Substitution Reactions: It can participate in substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of aluminum.
Coordination Chemistry: It can form complexes with other molecules, particularly those containing lone pairs of electrons.
Common reagents used in these reactions include silver and gold complexes, which can lead to the formation of new compounds with different properties .
Aplicaciones Científicas De Investigación
Aluminum, chlorobis(pentafluorophenyl)- has several applications in scientific research:
Catalysis: It is used as a catalyst in various chemical reactions, including polymerization and organic synthesis.
Material Science: The compound’s unique properties make it useful in the development of new materials with specific characteristics.
Biological Research: It is studied for its potential interactions with biological molecules and its effects on biological systems
Mecanismo De Acción
The mechanism of action of aluminum, chlorobis(pentafluorophenyl)- involves its ability to interact with other molecules through coordination and substitution reactions. The aluminum center can form bonds with various ligands, influencing the reactivity and stability of the compound. This interaction can lead to the formation of new products with different properties .
Comparación Con Compuestos Similares
Similar compounds to aluminum, chlorobis(pentafluorophenyl)- include:
Chlorobis(pentafluorophenyl)borane: Known for its use in catalysis and material science.
Tris(pentafluorophenyl)borane: Another compound with significant applications in catalysis.
Ammonium tetrakis(pentafluorophenyl)borate: Used as a cocatalyst in polymerization reactions.
These compounds share similar structural features but differ in their reactivity and specific applications, highlighting the uniqueness of aluminum, chlorobis(pentafluorophenyl)-.
Propiedades
Número CAS |
477903-85-8 |
|---|---|
Fórmula molecular |
C12AlClF10 |
Peso molecular |
396.54 g/mol |
Nombre IUPAC |
chloro-bis(2,3,4,5,6-pentafluorophenyl)alumane |
InChI |
InChI=1S/2C6F5.Al.ClH/c2*7-2-1-3(8)5(10)6(11)4(2)9;;/h;;;1H/q;;+1;/p-1 |
Clave InChI |
WRTPNBFQRWQQPK-UHFFFAOYSA-M |
SMILES canónico |
C1(=C(C(=C(C(=C1F)F)[Al](C2=C(C(=C(C(=C2F)F)F)F)F)Cl)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl [5-(2-acetamidopyridin-4-yl)-4-(3-chlorophenyl)-1,3-thiazol-2-yl]acetate](/img/structure/B14243224.png)
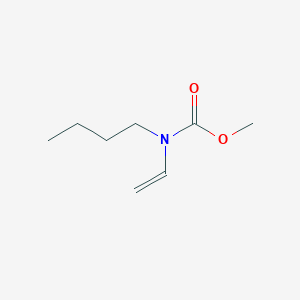
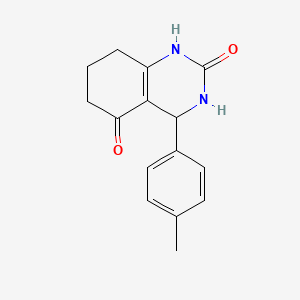
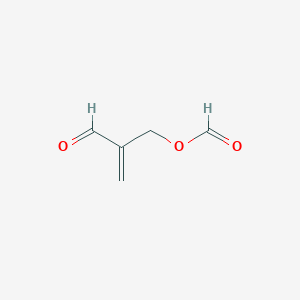
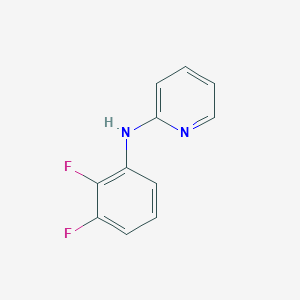
![(2R)-2-{[(1R)-1-Cyclohexylbut-3-en-1-yl]amino}-4-phenylbut-3-en-1-ol](/img/structure/B14243253.png)


![1-[2-[4-(Trifluoromethyl)phenyl]ethenyl]naphthalene](/img/structure/B14243268.png)
